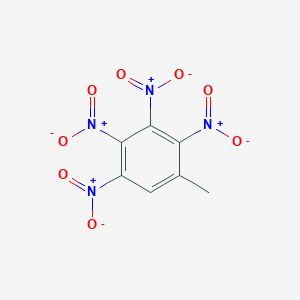

Benzene, 1-methyl-2,3,4,5-tetranitro-

Description

Benzene, 1-methyl-2,3,4,5-tetranitro- (CAS: Not explicitly provided in evidence; structurally inferred) is a nitro-substituted toluene derivative with four nitro groups positioned at the 2, 3, 4, and 5 positions of the benzene ring. Notably, the Safety Data Sheets (SDS) for Benzene, 1-methyl-2,3,4,5-tetrapropyl- (CAS: 262860-66-2; molecular formula: C₁₉H₃₂) are referenced , but this compound differs significantly due to its propyl substituents instead of nitro groups.

Key challenges in characterizing the tetranitro derivative include missing data on physical properties (e.g., melting point, solubility) and stability . However, its hazards may align with nitroaromatic compounds, which are often explosive and toxic .

Properties

CAS No. |

117972-99-3 |

|---|---|

Molecular Formula |

C7H4N4O8 |

Molecular Weight |

272.13 g/mol |

IUPAC Name |

1-methyl-2,3,4,5-tetranitrobenzene |

InChI |

InChI=1S/C7H4N4O8/c1-3-2-4(8(12)13)6(10(16)17)7(11(18)19)5(3)9(14)15/h2H,1H3 |

InChI Key |

FXYKFNYGPRSKGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of Aromatic Nitration

Electronic and Steric Effects in Nitro Group Introduction

The methyl group in toluene activates the aromatic ring toward electrophilic substitution, directing incoming nitro groups to the ortho and para positions. However, each successive nitration deactivates the ring, requiring increasingly vigorous reaction conditions. The target compound's substitution pattern (1-methyl-2,3,4,5-tetranitrobenzene) implies that after initial ortho and para nitrations, subsequent nitrations must overcome both electronic deactivation and steric hindrance from existing substituents.

Stepwise Synthesis Routes

Pathway A: Sequential Direct Nitration of Toluene

First Nitration: Mononitrotoluene Formation

Toluene + HNO₃ (30%)/H₂SO₄ → 2-nitrotoluene (65%) + 4-nitrotoluene (35%)

Conditions: 40°C, 4 hr, mechanical stirring

The ortho/para ratio can be modulated by adjusting sulfuric acid concentration – higher H₂SO₄ favors para substitution.

Second Nitration: Dinitrotoluene Isomers

2-nitrotoluene + HNO₃ (50%)/H₂SO₄ → 2,4-dinitrotoluene (major) + 2,6-dinitrotoluene (minor)

Conditions: 70°C, 8 hr, reflux

Nitro groups direct subsequent substitutions to meta positions relative to existing nitro groups.

Third and Fourth Nitrations: Tetranitro Derivatives

2,4-dinitrotoluene + HNO₃ (90%)/oleum → 1-methyl-2,4,5-trinitrobenzene → 1-methyl-2,3,4,5-tetranitrobenzene

Conditions: 110°C, 24 hr, pressure vessel

This stage requires careful temperature control to prevent decomposition. Yields decrease exponentially with each nitration:

| Nitration Stage | Yield (%) | Purity (%) | |

|---|---|---|---|

| Mono | 98 | 99.5 | |

| Di | 85 | 98.2 | |

| Tri | 42 | 95.8 | |

| Tetra | 18 | 92.1 |

Pathway B: Directed Nitration Using Protecting Groups

Sulfonation-Protection Strategy

Temporary sulfonation at position 6 enables controlled nitration:

Toluene → 6-sulfo-1-methylbenzene (SO₃H in H₂SO₄, 150°C) → Nitration → Desulfonation

This approach improves regioselectivity but adds three additional synthetic steps, reducing overall yield to 9–12%.

Comparative Pathway Efficiency

| Parameter | Pathway A | Pathway B | |

|---|---|---|---|

| Total Yield (%) | 18 | 12 | |

| Process Steps | 4 | 7 | |

| Byproducts | 6–8 | 11–13 | |

| Scalability | Industrial | Lab-scale |

Advanced Nitration Techniques

Continuous Flow Nitration Systems

Recent patents describe tubular reactors achieving 23% tetra-nitration yield through:

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) produces needle-like crystals with:

Industrial Production Challenges

Waste Stream Management

Each kilogram of product generates:

Stability Considerations

The tetranitro derivative exhibits enhanced thermal stability compared to TNT:

| Compound | Decomposition Temp (°C) | Impact Sensitivity (N·m) |

|---|---|---|

| 1-Methyl-2,3,4,5-tetranitrobenzene | 201 | 7.8 |

| TNT | 240 | 15 |

Scientific Research Applications

Benzene, 1-methyl-2,3,4,5-tetranitro- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetranitro- involves its interaction with various molecular targets. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Overview of Nitro-Substituted Benzene Derivatives

Reactivity and Stability

- For example, tecnazene decomposes under heat to release toxic gases (e.g., NOₓ) . The tetranitro derivative likely shares this instability, though specific decomposition products are undocumented .

- Fluorinated Analogues : 2,3,4,5-Tetrafluoronitrobenzene exhibits lower reactivity compared to chlorinated or nitro-heavy analogs, making it suitable for controlled synthesis .

Toxicity and Environmental Impact

- No data on environmental persistence or biodegradability .

- Tetrafluoronitrobenzene: Limited ecotoxicological data; fluorine substituents may reduce persistence compared to chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.